{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone
Description
{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone is a diaryl methanone derivative featuring a phenyl group and a 4-substituted phenyl moiety linked via a ketone bridge. The 4-position of the substituted phenyl group is modified with an 8-chlorooctyloxy chain, imparting distinct physicochemical and biological properties.
Properties
CAS No. |
645420-48-0 |
|---|---|
Molecular Formula |
C21H25ClO2 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
[4-(8-chlorooctoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H25ClO2/c22-16-8-3-1-2-4-9-17-24-20-14-12-19(13-15-20)21(23)18-10-6-5-7-11-18/h5-7,10-15H,1-4,8-9,16-17H2 |
InChI Key |
VBZALOCHXXAMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone typically involves a multi-step process. One common synthetic route starts with the preparation of 4-hydroxybenzophenone, which is then reacted with 8-chlorooctanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural formula.
Key Observations:
Hydrophobicity and Retention Behavior: The 8-chlorooctyloxy chain in the target compound likely results in higher chromatographic retention times compared to analogs with shorter chains (e.g., ethyl or methoxy groups in ). For instance, (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone has a retention time of 0.85% , whereas the target compound’s extended alkyl chain may exceed this due to increased lipophilicity. In contrast, hydroxyl or methoxy substituents (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone, retention time 0.34% ) reduce hydrophobicity.
Biological Activity: Halogenated analogs like Compound 7 () exhibit antimicrobial properties via quorum sensing interference, attributed to bromine’s electronegativity and the cyclopropylamino group’s stereochemical effects. Dichlorophenyl derivatives (e.g., CAS 103060-17-9 ) are intermediates in fungicide synthesis (e.g., metconazole), suggesting the target compound could have agrochemical applications but with modified environmental persistence due to its longer chain.
Synthetic Accessibility: The 8-chlorooctyloxy chain may be introduced via nucleophilic substitution or Mitsunobu reactions, similar to methods for synthesizing 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (a metconazole precursor, ). However, longer alkyl chains require optimized reaction conditions to avoid side reactions.
Structural Modifications and Functional Outcomes
- Chlorine vs. Bromine : Bromine’s larger atomic radius (e.g., in Compound 7 ) enhances van der Waals interactions in biological systems, whereas chlorine’s smaller size (target compound) may reduce steric hindrance, improving binding to narrower active sites.
- Chirality: Unlike Compound 7 (chiral due to cyclopropylamino group, ), the target compound lacks stereocenters unless the octyl chain is branched, simplifying synthesis but limiting enantiomer-specific activity.
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C21H25ClO2
- Molecular Weight : 360.88 g/mol
- IUPAC Name : 4-[(8-Chlorooctyl)oxy]phenyl(phenyl)methanone
This compound features a chlorinated octyl chain, which may contribute to its lipophilicity and biological interactions.
Toxicological Studies
Recent studies have highlighted the potential toxicity of this compound, particularly in aquatic environments. The U.S. Environmental Protection Agency (EPA) has conducted assessments to evaluate its effects on fish species, noting significant toxicity levels at concentrations as low as 1.0 ppm. These findings suggest that the compound may pose risks to aquatic life, warranting further investigation into its environmental impact .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the presence of the chlorinated octyl group enhances the compound's lipophilic properties, which may facilitate cellular membrane penetration and subsequent biological activity. SAR studies have shown that similar compounds with alkyl chains exhibit increased toxicity due to their ability to disrupt cellular functions .
Case Studies
- Aquatic Toxicity : A study evaluated the acute toxicity of {4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone on several fish species, including trout and bluegill sunfish. The results indicated a significant reduction in survival rates at concentrations above 1 ppm, highlighting the need for regulatory scrutiny .
- Cellular Assays : In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results demonstrated that it induces apoptosis in certain cancer cell lines, suggesting potential therapeutic applications despite its toxic profile .
Table 1: Toxicity Data Summary
| Species | Concentration (ppm) | Observed Effects | Reference |
|---|---|---|---|
| Trout | 1.0 | Significant mortality | |
| Bluegill Sunfish | 1.0 | Significant mortality | |
| Human Cell Lines | Varies | Induction of apoptosis |
Table 2: Structure-Activity Relationship Insights
| Compound Type | Lipophilicity | Toxicity Level | Mechanism of Action |
|---|---|---|---|
| Chlorinated Alkyl Phenols | High | Moderate to High | Membrane disruption and apoptosis |
| Non-chlorinated Analogues | Low | Low | Minimal interaction with cell membranes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
